molecular formula C21H20FNO5 B11384366 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11384366
M. Wt: 385.4 g/mol
InChI Key: APOOCOOBBOVAGV-UHFFFAOYSA-N
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Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with methoxy, methyl, and acetamide groups, as well as a fluorobenzyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions to form the chromen-2-one core.

    Introduction of methoxy and methyl groups: The chromen-2-one core is then subjected to methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.

    Acetamide formation: The resulting intermediate is reacted with acetic anhydride to introduce the acetamide group.

    Fluorobenzylation: Finally, the compound is subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride to introduce the fluorobenzyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cell signaling and communication.

Comparison with Similar Compounds

Similar Compounds

    2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the fluorobenzyl moiety.

    2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-benzylacetamide: Lacks the fluorine atom on the benzyl group.

    2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-chlorobenzyl)acetamide: Contains a chlorine atom instead of a fluorine atom on the benzyl group.

Uniqueness

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorobenzyl moiety, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H20FNO5

Molecular Weight

385.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H20FNO5/c1-12-16(10-19(24)23-11-13-4-6-14(22)7-5-13)21(25)28-18-9-15(26-2)8-17(27-3)20(12)18/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

APOOCOOBBOVAGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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